

# Physical and chemical properties of Vazo 67 catalyst

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Compound of Interest

Compound Name: 2,2'-Azobis(2-methylbutyronitrile)

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# Vazo 67 Catalyst: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Vazo 67, a versatile free-radical initiator. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development and polymer chemistry, offering detailed data, experimental insights, and visualizations to support advanced research and application.

# **Core Properties and Specifications**

Vazo 67, chemically known as **2,2'-Azobis(2-methylbutyronitrile)**, is a white crystalline solid widely utilized as a thermal initiator for free-radical polymerization.[1] It is favored for its predictable first-order decomposition kinetics and its safer decomposition byproducts compared to other initiators like AIBN (2,2'-Azobis(isobutyronitrile)).[2]

### **General and Physical Properties**

The fundamental physical and chemical identity of Vazo 67 is summarized in the table below.



Property	Value
Chemical Name	2,2'-Azobis(2-methylbutyronitrile)
Synonyms	AMBN, V-59
CAS Number	13472-08-7
Molecular Formula	C10H16N4
Molecular Weight	192.26 g/mol [1]
Appearance	White crystalline solid or noodles[1][2]
Melting Point	49.4 °C (Decomposition can be violent, do not attempt to verify)[3]
Purity	≥ 98.0%[1]

# **Solubility Characteristics**

Vazo 67 exhibits excellent solubility in a range of organic solvents, a key advantage for its application in various polymerization systems.[4]

Solvent	Solubility (at 25 °C)
Toluene	185 g/100 mL[1]
Acetone	185 g/100 mL[1]

It is sparingly soluble in aliphatic hydrocarbons and insoluble in water.[5]

# **Thermal Decomposition and Kinetic Data**

The defining characteristic of Vazo 67 as a thermal initiator is its predictable decomposition profile. The rate of decomposition follows first-order kinetics and is largely unaffected by the solvent or the presence of contaminants like metal ions.[6]



Parameter	Value
10-hour Half-Life Temperature	67 °C[2]
Self-Accelerating Decomposition Temperature (SADT)	45 °C[1]

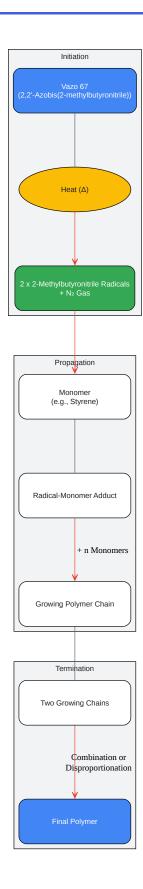
The half-life (t½) at various temperatures can be estimated using the following formula (in 1,3,5-trimethylbenzene):[1]

Log  $t\frac{1}{2}$  (minutes) = 7492 (1/T) – 19.215 (where T is the temperature in Kelvin)

### **Mechanism of Action: Free-Radical Generation**

Vazo 67 functions as a free-radical initiator through thermal decomposition. Upon heating, the central azo group (-N=N-) cleaves, releasing a molecule of nitrogen gas and two 2-methylbutyronitrile radicals. These highly reactive radicals then initiate the polymerization of monomers.[4]





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Vazo 67 Free-Radical Polymerization Pathway



# **Experimental Protocols**

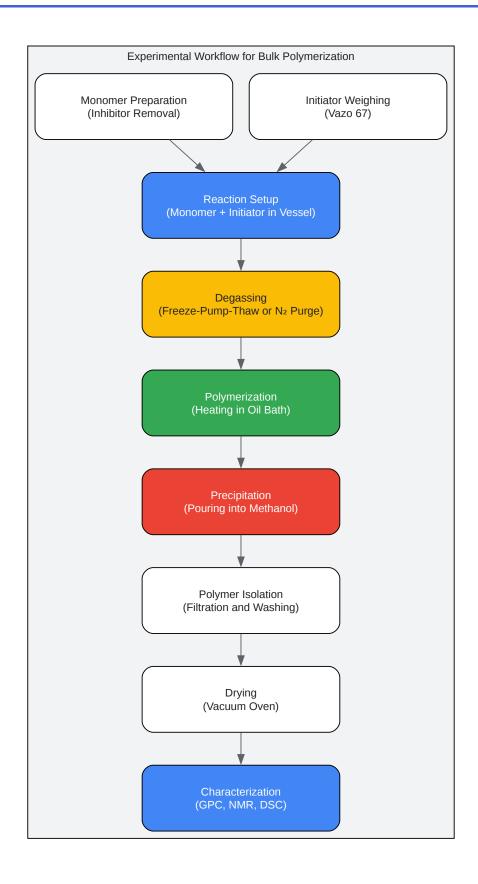
The following provides a generalized experimental protocol for the bulk polymerization of a vinyl monomer, such as styrene or methyl methacrylate, using Vazo 67 as the initiator.

## **Materials and Equipment**

- Vinyl monomer (e.g., styrene, methyl methacrylate), inhibitor removed
- Vazo 67 initiator
- Reaction vessel (e.g., Schlenk flask, sealed tube)
- Inert gas supply (Nitrogen or Argon)
- · Magnetic stirrer and stir bar
- Constant temperature oil bath
- Precipitating solvent (e.g., methanol)
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

## **General Polymerization Procedure**





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General Experimental Workflow



- Monomer Preparation: The inhibitor is removed from the vinyl monomer by passing it through a column of activated basic alumina.
- Reaction Setup: The purified monomer and a measured amount of Vazo 67 (typically 0.1-1.0 mol% relative to the monomer) are added to the reaction vessel containing a magnetic stir bar.
- Degassing: The mixture is thoroughly degassed to remove oxygen, which can inhibit freeradical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon for an extended period.
- Polymerization: The sealed reaction vessel is immersed in a preheated oil bath at a temperature chosen based on the desired rate of polymerization (typically in the range of 60-80 °C). The reaction is allowed to proceed with stirring for a predetermined time.
- Isolation: The reaction is quenched by cooling the vessel in an ice bath. The viscous polymer solution is then slowly poured into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
- Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove any unreacted monomer and initiator, and then dried in a vacuum oven until a constant weight is achieved.

## **Analytical Methods for Monitoring Polymerization**

Several analytical techniques can be employed to monitor the progress of the polymerization and characterize the final polymer product:

- Gravimetry: To determine the monomer conversion by measuring the weight of the dried polymer.
- Gas Chromatography (GC): To quantify the disappearance of the monomer over time.
- Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the polymer and, in some cases, to determine monomer conversion.
- Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the resulting polymer.

# **Safety and Handling**

Vazo 67 is a self-reactive solid and should be handled with care.[1]

- Storage: Store in a dry, refrigerated (below 8 °C for long-term storage), and well-ventilated area away from heat, direct sunlight, and ignition sources. The maximum safe storage temperature is 24 °C.[1][7]
- Handling: Avoid creating dust, as it can form explosive mixtures with air. Use appropriate
  personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[3]
- Decomposition Hazards: Heating Vazo 67 can lead to a dangerous, self-accelerating decomposition.[1] It is classified as a self-reactive solid, Type D, and requires temperaturecontrolled transport.[1]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling Vazo 67.[1]

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